1-(2-Ethylidene-3-methylhexanoyl)urea
Description
1-(2-Ethylidene-3-methylhexanoyl)urea is a synthetic urea derivative characterized by a complex acyl substituent. Its structure features a hexanoyl backbone modified with an ethylidene (CH₂CH₂) group at the 2-position and a methyl group at the 3-position, followed by a urea moiety.
Properties
CAS No. |
102613-34-3 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(2E)-N-carbamoyl-2-ethylidene-3-methylhexanamide |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-7(3)8(5-2)9(13)12-10(11)14/h5,7H,4,6H2,1-3H3,(H3,11,12,13,14)/b8-5+ |
InChI Key |
KSXJYGKGCRJJKP-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=CC)C(=O)NC(=O)N |
Isomeric SMILES |
CCCC(C)/C(=C\C)/C(=O)NC(=O)N |
Canonical SMILES |
CCCC(C)C(=CC)C(=O)NC(=O)N |
Synonyms |
1-(2-(1-Metilbutil)crotonil)urea [Italian] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural Analog: 1-Ethyl-3-(2-hydroxyethyl)urea
A structurally related compound, 1-ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8), provides a basis for comparison. Key differences include:
- Substituent Groups: Target Compound: Contains a branched hexanoyl chain with ethylidene and methyl groups, enhancing hydrophobicity and steric bulk. Analog: Features simpler ethyl and hydroxyethyl substituents, introducing hydrogen-bonding capacity via the hydroxyl group .
- Molecular Weight and Complexity :
Physicochemical Properties
The hydroxyethyl group in the analog enhances aqueous solubility and hydrogen-bonding interactions, whereas the target compound’s lipophilic hexanoyl chain likely improves membrane permeability but reduces solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
